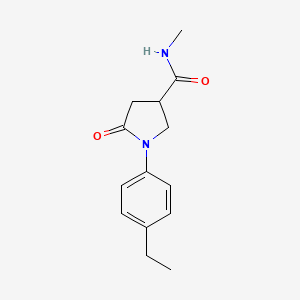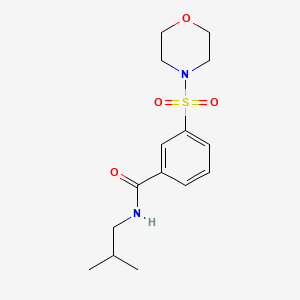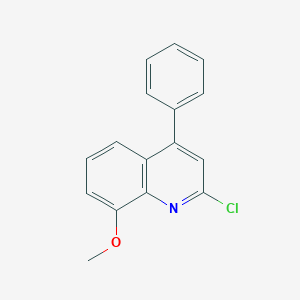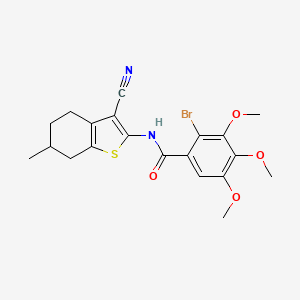
1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide, also known as EPHEDRINE, is a chemical compound that has been widely studied due to its potential therapeutic applications. EPHEDRINE belongs to a class of compounds known as pyrrolidinecarboxamides, which have been shown to possess a range of biological activities.
Wirkmechanismus
The mechanism of action of 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it has been proposed that 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide exerts its biological effects by modulating the activity of various signaling pathways in the body. 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases. 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has also been shown to improve cognitive function and memory in animal models. In addition, 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to have analgesic and antipyretic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its potent antioxidant and neuroprotective properties. This makes it an ideal candidate for the study of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. However, one of the limitations of using 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its potential toxicity. 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to be toxic at high doses, and caution should be exercised when using it in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide. One of the most promising areas of research is its potential therapeutic applications in the treatment of various diseases. Further studies are needed to determine the optimal dosage and administration route of 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide for the treatment of these diseases. In addition, more research is needed to fully understand the mechanism of action of 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide and its potential side effects. Overall, 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide is a promising compound that has the potential to be developed into a novel therapeutic agent for the treatment of various diseases.
Synthesemethoden
The synthesis of 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide can be achieved using several methods. One of the most common methods involves the reaction of 4-ethylphenylhydrazine with ethyl acetoacetate in the presence of a catalyst. The resulting product is then treated with methylamine to yield 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide. Other methods include the use of pyrrolidine as a starting material, which is then reacted with an appropriate aldehyde or ketone to yield 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has also been shown to have potent antioxidant and neuroprotective properties. These properties make 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide a promising candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
1-(4-ethylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-10-4-6-12(7-5-10)16-9-11(8-13(16)17)14(18)15-2/h4-7,11H,3,8-9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIWJGHNYOAKDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B4966884.png)
![1-{1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4966887.png)
![N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4966897.png)

![1-(4-isopropyl-3-methylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4966903.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4966907.png)
![1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione](/img/structure/B4966908.png)
![((2S)-1-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-pyrrolidinyl)methanol](/img/structure/B4966914.png)

![N-[4-(acetylamino)phenyl]-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4966929.png)
![N-[4-(benzyloxy)benzyl]-4-methoxy-3-biphenylamine](/img/structure/B4966944.png)